Cas no 1804771-48-9 (2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid)

2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid
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- インチ: 1S/C8H6F3NO5/c1-16-3-2-12-6(13)4(7(14)15)5(3)17-8(9,10)11/h2H,1H3,(H,12,13)(H,14,15)
- InChIKey: JYXRVCXLTKSARE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CNC(C=1C(=O)O)=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 423
- トポロジー分子極性表面積: 84.9
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095805-1g |
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
1804771-48-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acidに関する追加情報
Introduction to 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic Acid (CAS No. 1804771-48-9)
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid, with the CAS number 1804771-48-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this molecule, including the presence of hydroxyl, methoxy, and trifluoromethoxy functional groups, contribute to its remarkable chemical properties and potential therapeutic benefits.
The< strong>2-hydroxy group at the 2-position of the pyridine ring introduces a polar hydroxyl moiety, which can participate in hydrogen bonding interactions. This feature is particularly valuable in drug design, as it enhances the compound's solubility and binding affinity to biological targets. Additionally, the< strong>5-methoxy group at the 5-position further modulates the electronic properties of the ring, influencing its reactivity and interaction with enzymes or receptors.
The presence of a< strong>4-(trifluoromethoxy) group at the 4-position introduces a highly electronegative trifluoromethyl moiety. This group is known to enhance metabolic stability by reducing susceptibility to oxidative degradation. Moreover, it can influence the lipophilicity of the compound, making it more suitable for oral administration or crossing biological membranes. These structural attributes make 2-hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid a promising candidate for further exploration in drug development.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit various pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The< strong>2-hydroxy,< strong>5-methoxy, and< strong>4-(trifluoromethoxy) groups in 2-hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid contribute to its potential as a lead compound for developing novel therapeutic agents.
One of the most exciting areas of research involving this compound is its application in oncology. Recent studies have shown that pyridine derivatives can inhibit key enzymes involved in tumor growth and progression. The< strong>4-(trifluoromethoxy) group, in particular, has been found to enhance the binding affinity of these compounds to target proteins, leading to more effective inhibition. Preclinical studies have demonstrated promising results in animal models, suggesting that this compound may have significant therapeutic potential in cancer treatment.
The compound's< strong>2-hydroxy and< strong>5-methoxy groups also play a crucial role in its biological activity. These functional groups can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. For instance, studies have shown that pyridine derivatives can inhibit kinases and other enzymes involved in signal transduction pathways critical for cancer cell survival. This makes 2-hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid a valuable tool for investigating novel therapeutic strategies against cancer.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate inflammatory pathways. The< strong>2-hydroxy,< strong>5-methoxy, and< strong>4-(trifluoromethoxy) groups collectively contribute to its anti-inflammatory effects by interacting with various inflammatory mediators and signaling pathways.
The synthesis of 2-hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid is another area of interest for chemists. The synthesis involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic routes that take advantage of modern catalytic methods and green chemistry principles. These advances not only improve the efficiency of synthesis but also minimize environmental impact.
The pharmaceutical industry has been particularly keen on exploring new synthetic methodologies for this compound due to its potential therapeutic applications. By developing more efficient synthetic routes, companies can reduce production costs and improve scalability for clinical trials and commercialization. Additionally, novel synthetic methods may enable the preparation of analogs with enhanced biological activity or improved pharmacokinetic properties.
In conclusion, 2-hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1804771-48-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases, particularly cancer and inflammation-related disorders. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern drug discovery efforts.
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